

Vinconate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Vinconate

Cat. No.: B1663189

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vinconate is a synthetic analog of the vinca alkaloid vincamine, developed initially by Ajinomoto Co., Inc.[1] It was investigated for its nootropic properties and potential applications in cerebrovascular and nervous system disorders. Despite early research, its development has been discontinued.[1] This document provides a comprehensive overview of the available scientific and patent literature on **Vinconate**, covering its discovery, synthesis, pharmacological properties, and proposed mechanism of action.

Discovery and Development

Vinconate, also known by its chemical name methyl (3aS)-3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de]-1,5-naphthyridine-6-carboxylate, is a synthetic derivative of vincamine.[2][3] It was developed by Ajinomoto Co., Inc., with the aim of improving upon the therapeutic profile of vincamine for use in nervous system and cardiovascular diseases.[1] The development of **Vinconate** has since been discontinued.

Synthesis of Vinconate

The synthesis of **Vinconate** is detailed in U.S. Patent 4,200,638, granted to Omnium Chimique SA. While the full detailed protocol from the patent is not publicly available, the general

synthetic approach involves the modification of the vincamine structure. **Vinconate** is described as a synthetic hexahydrocanthane alkaloid.

Pharmacological Profile

Mechanism of Action

Vinconate's primary mechanism of action is believed to be the enhancement of endogenous dopamine release in the striatum. This effect is likely mediated through the stimulation of presynaptic muscarinic acetylcholine receptors. Studies have shown that **Vinconate** can increase dopamine concentrations in the dialysate from the striatum of freely moving rats. This increase is thought to be related to the activation of both muscarinic and dopamine D2 receptors.

Furthermore, **Vinconate** has been shown to stimulate muscarinic acetylcholine receptor-mediated phosphatidylinositol flipping in rat cortical slices, which may accelerate the coupling of muscarinic receptors to G proteins, leading to vasodilation.

Nootropic Activity

Vinconate has demonstrated nootropic (cognitive-enhancing) effects in preclinical studies. Research has indicated that it can ameliorate spatial learning deficits.

Effects on Neurotransmitter Systems

In aged rats, chronic treatment with **Vinconate** has been shown to partially ameliorate age-related reductions in the binding of [3H]quinuclidinyl benzilate (QNB) to acetylcholine receptors, [3H]hemicholinium-3 to high-affinity choline uptake sites, and [3H]muscimol to GABA(A) receptors. This suggests that **Vinconate** may have beneficial effects on age-related changes in these neurotransmitter systems.

Quantitative Data

Due to the limited availability of full-text articles, a comprehensive summary of all quantitative data could not be compiled. The following tables present the available data.

Table 1: Acute Toxicity of **Vinconate**

Species	Sex	Route of Administration	LD50 (mg/kg)	Reference
Mice	Male	Oral	947	
Mice	Female	Oral	699	
Rats	Male	Oral	2582	
Rats	Female	Oral	2348	
Mice	Male	Intravenous (i.v.)	127	
Mice	Female	Intravenous (i.v.)	131	
Rats	Male	Intravenous (i.v.)	112	
Rats	Female	Intravenous (i.v.)	117	
Mice	Male	Subcutaneous (s.c.)	4073	
Mice	Female	Subcutaneous (s.c.)	3446	
Rats	Male	Subcutaneous (s.c.)	>6000	
Rats	Female	Subcutaneous (s.c.)	>6000	

Table 2: In Vivo Effects on Striatal Neurotransmitters

Treatment	Dose (mg/kg, p.o.)	Effect on Dopamine Levels	Effect on Serotonin Levels	Reference
Single dose Vinconate	50-200	Significant increase	-	
Daily Vinconate for 7 days	25	Enhanced subsequent Vinconate-induced increase	Enhanced subsequent Vinconate-induced increase	

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available. The following provides a general overview of the methodologies used.

Brain Microdialysis in Freely Moving Rats

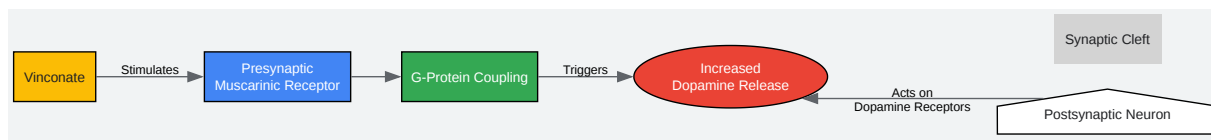
This technique was used to measure extracellular levels of dopamine and its metabolites in the striatum. A microdialysis probe was implanted in the striatum of rats. Artificial cerebrospinal fluid was perfused through the probe, and the collected dialysate was analyzed by high-performance liquid chromatography (HPLC) to determine the concentrations of dopamine and serotonin.

Quantitative Receptor Autoradiography

This method was employed to investigate the effects of **Vinconate** on neurotransmitter receptor systems in the brains of aged rats. Brain sections were incubated with radiolabeled ligands ([³H]QNB, [³H]hemicholinium-3, and [³H]muscimol) to label acetylcholine receptors, high-affinity choline uptake sites, and GABA(A) receptors, respectively. The density of these receptors was then quantified.

Visualizations

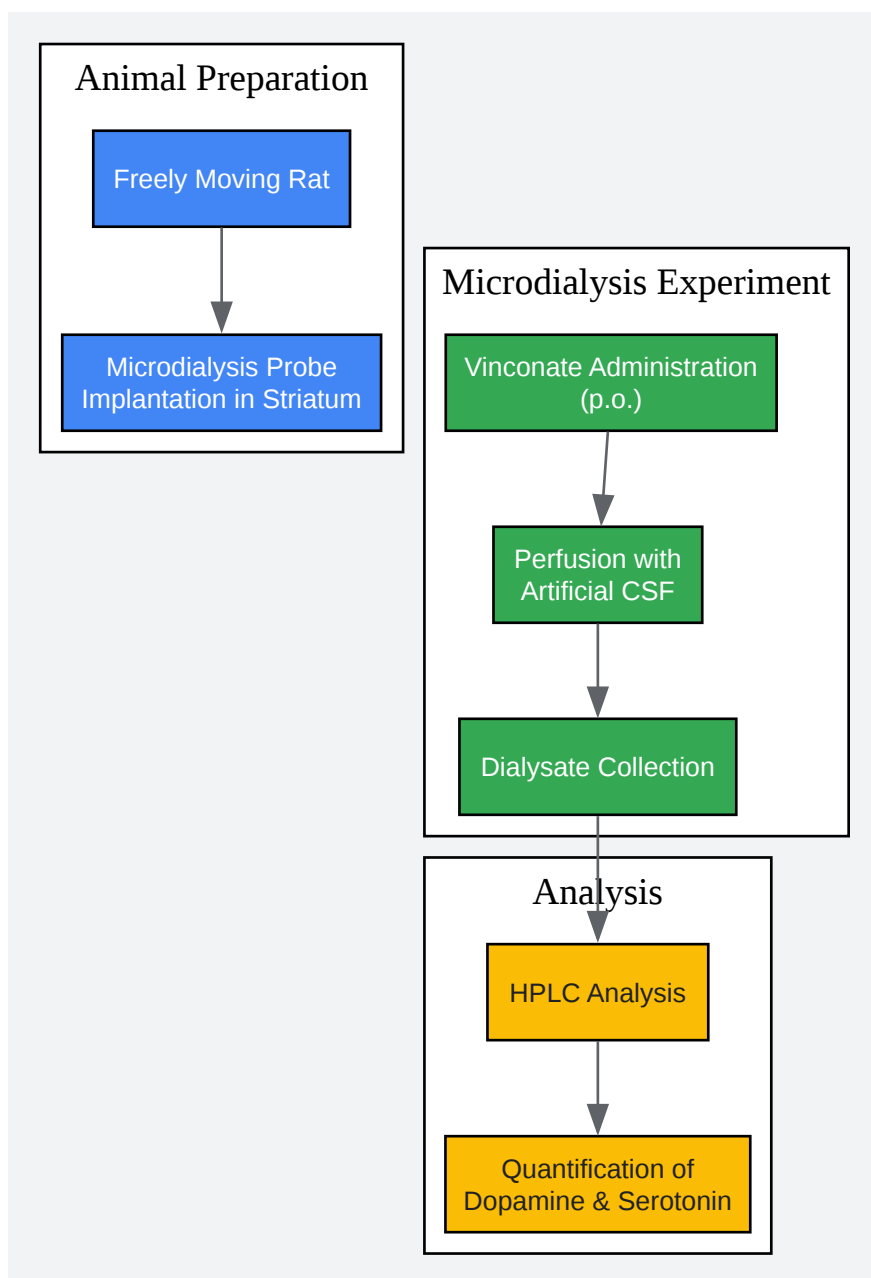
Proposed Signaling Pathway of Vinconate



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Caption: Proposed mechanism of **Vinconate** leading to increased dopamine release.

Experimental Workflow for Brain Microdialysis Study



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